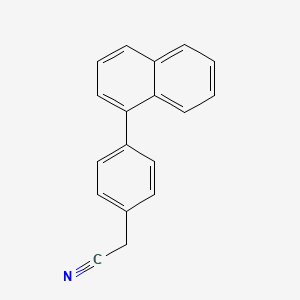
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile is an organic compound that features a naphthalene ring attached to a phenyl group, which is further connected to an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Naphthalen-1-yl)phenyl)acetonitrile typically involves the reaction of 1-chloromethyl naphthalene with sodium cyanide in a mixture of methanol and water under reflux conditions. The reaction proceeds as follows:
Reactants: 1-chloromethyl naphthalene, sodium cyanide, methanol, water.
Conditions: Boiling under reflux for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
化学反応の分析
Types of Reactions
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro groups under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific optical and electronic properties
作用機序
The mechanism of action of 2-(4-(Naphthalen-1-yl)phenyl)acetonitrile involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to modulate signal transduction pathways .
類似化合物との比較
Similar Compounds
2-(Naphthalen-1-yl)acetonitrile: Similar structure but lacks the phenyl group.
9-(Naphthalen-1-yl)-10-(4-(Naphthalen-2-yl)phenyl)anthracene: Contains additional aromatic rings, used in OLEDs.
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Similar aromatic structure, used in electronic applications.
Uniqueness
2-(4-(Naphthalen-1-yl)phenyl)acetonitrile is unique due to its combination of a naphthalene ring, phenyl group, and acetonitrile group. This structure provides distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.
特性
分子式 |
C18H13N |
|---|---|
分子量 |
243.3 g/mol |
IUPAC名 |
2-(4-naphthalen-1-ylphenyl)acetonitrile |
InChI |
InChI=1S/C18H13N/c19-13-12-14-8-10-16(11-9-14)18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,12H2 |
InChIキー |
VPSUEXPGJVSWNE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
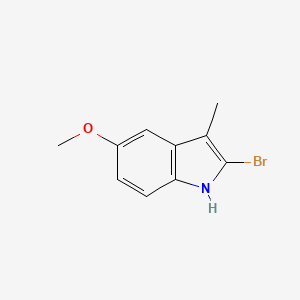
![[1]Benzothieno[3,2-h]isoquinoline](/img/structure/B11871330.png)
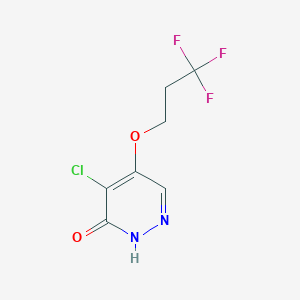

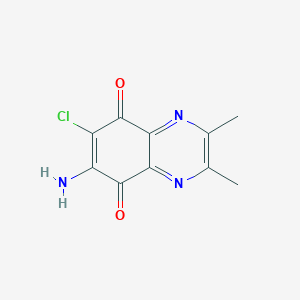
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
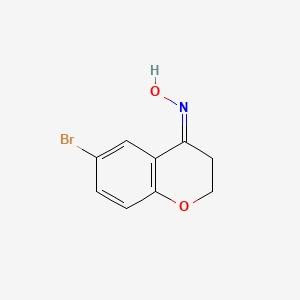
![3-Bromo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11871363.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)

![7-(Dimethylamino)-6H-benzo[c]chromen-6-one](/img/structure/B11871371.png)


